molecular formula C12H16N2O2 B2846992 N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 1851703-92-8

N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2846992
CAS No.: 1851703-92-8
M. Wt: 220.272
InChI Key: AAHJNGZUAGZKGL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide is an organic compound with a complex structure that includes a cyanomethyl group, an oxan-2-yl group, and a prop-2-yn-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxan-2-yl group: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the cyanomethyl group: This step often involves the reaction of a suitable halide with sodium cyanide in the presence of a phase-transfer catalyst.

    Attachment of the prop-2-yn-1-yl group: This can be done through a nucleophilic substitution reaction using propargyl bromide.

    Formation of the acetamide backbone: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl and prop-2-yn-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in the presence of a phase-transfer catalyst for cyanomethyl group introduction, and propargyl bromide for the prop-2-yn-1-yl group.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the cyanomethyl, oxan-2-yl, and prop-2-yn-1-yl groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

N-(cyanomethyl)-2-(oxan-2-yl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-7-14(8-6-13)12(15)10-11-5-3-4-9-16-11/h1,11H,3-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJNGZUAGZKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)CC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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